tert-butylN-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate
Description
The compound tert-butyl N-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate is a carbamate derivative featuring a tert-butyl protective group, a central propyl chain, and a branched amine substituent. The amine moiety is substituted with both a 4-aminobutyl group and a 2-hydroxyethyl group, conferring distinct physicochemical and biological properties.
Key structural attributes include:
Properties
Molecular Formula |
C14H31N3O3 |
|---|---|
Molecular Weight |
289.41 g/mol |
IUPAC Name |
tert-butyl N-[3-[4-aminobutyl(2-hydroxyethyl)amino]propyl]carbamate |
InChI |
InChI=1S/C14H31N3O3/c1-14(2,3)20-13(19)16-8-6-10-17(11-12-18)9-5-4-7-15/h18H,4-12,15H2,1-3H3,(H,16,19) |
InChI Key |
HVIDVQGHZCDLBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN(CCCCN)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate typically involves multiple steps, starting with the protection of the amino groups and the formation of the carbamate linkage. One common method involves the reaction of tert-butyl chloroformate with the appropriate amine precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of automated reactors and advanced purification systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-butylN-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamate linkage can be reduced to yield amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or ketones, while reduction of the carbamate linkage can produce primary or secondary amines .
Scientific Research Applications
tert-butylN-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butylN-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of tert-butyl N-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate with structurally related tert-butyl carbamate derivatives, based on substituent variations, synthesis routes, and applications.
Structural and Functional Comparisons
Crystallographic and Physicochemical Properties
While the target compound lacks crystallographic data, analogs exhibit distinct packing behaviors:
- 3-Chloro-1,4-dioxo-naphthalene analog : Forms inverted dimers via C–H⋯O and N–H⋯O hydrogen bonds, creating chains along the [010] direction .
- Hydroxyethyl vs.
Research Findings and Implications
- Hydrogen Bonding : The 2-hydroxyethyl group in the target compound is expected to participate in stronger intermolecular interactions than alkyl or aromatic substituents, influencing bioavailability .
- Synthetic Challenges : Introducing multiple amine and hydroxyl groups may require protective group strategies to avoid side reactions, as seen in .
Biological Activity
The compound tert-butylN-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate is a synthetic derivative with potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₃H₃₁N₃O₂
- Molecular Weight : 241.42 g/mol
- Functional Groups :
- Carbamate
- Amino groups
- Hydroxyethyl side chain
Pharmacological Properties
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Some derivatives have shown promise as bromodomain inhibitors, which can disrupt cancer cell proliferation by interfering with gene expression regulation .
- Neuroprotective Effects : Compounds with similar structures have been studied for their potential in treating neurodegenerative diseases like Parkinson's disease due to their ability to modulate neurotransmitter systems .
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cell signaling pathways, thereby affecting cellular responses.
- Receptor Modulation : The compound may interact with various receptors in the central nervous system, potentially altering neurotransmitter release and uptake.
Case Studies
-
Anticancer Activity Study :
- A study demonstrated that a related compound exhibited significant inhibition of cancer cell lines through apoptosis induction. The study highlighted the compound's ability to modulate key signaling pathways involved in cancer progression.
-
Neuroprotective Effects :
- In a preclinical model of Parkinson's disease, a structurally similar compound was shown to reduce neuronal death and improve motor function. This was attributed to its antioxidant properties and ability to enhance dopaminergic neurotransmission.
Table 1: Biological Activity Comparison of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 5.0 | |
| Compound B | Neuroprotective | 2.5 | |
| tert-butylN-{3...} | Potential Anticancer | TBD | This Study |
| Mechanism | Description | Example Compound |
|---|---|---|
| Enzyme Inhibition | Inhibits key enzymes in signaling pathways | Compound A |
| Receptor Modulation | Alters neurotransmitter receptor activity | Compound B |
| Apoptosis Induction | Triggers programmed cell death in cancer cells | tert-butylN-{3...} |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
